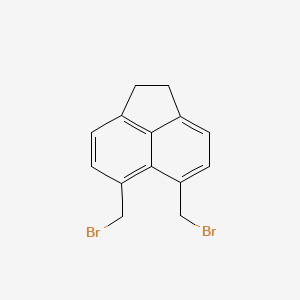

Acenaphthene, 5,6-bis(bromomethyl)-

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Derivatives Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing two or more fused aromatic rings. thieme-connect.de Their extended π-electron systems endow them with interesting photophysical and electronic properties, making them foundational components in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov Research in this area is heavily focused on the functionalization of the PAH core to fine-tune these properties. The introduction of substituents at specific positions on the aromatic framework can significantly alter the molecule's solubility, electronic energy levels, and solid-state packing, which in turn influences the performance of the resulting materials. researchgate.net

Acenaphthene (B1664957), a tricyclic PAH consisting of a naphthalene (B1677914) core with an ethylene (B1197577) bridge connecting the 1 and 8 positions, serves as a rigid and planar scaffold for the construction of more complex systems. thieme-connect.de Its derivatives are actively investigated for their potential in various applications. The focus on specifically "peri"-substituted acenaphthenes, i.e., those functionalized at the 5 and 6 positions, is driven by the unique geometric constraints and electronic communication between these proximate substituents.

Importance of Bis(halomethyl) Motifs in Synthetic Organic Chemistry

The bis(halomethyl) motif, particularly the bis(bromomethyl) group, is a cornerstone of synthetic organic chemistry, serving as a powerful electrophilic component in a wide array of chemical transformations. The reactivity of the carbon-bromine bond in benzylic-type systems makes these compounds excellent precursors for a variety of functional groups and molecular architectures.

One of the most prominent applications of bis(bromomethyl)arenes is in the synthesis of cyclophanes. nih.govmun.cabeilstein-journals.org These are molecules containing an aromatic ring bridged by an aliphatic chain. The synthesis of cyclophanes often involves the reaction of a bis(bromomethyl)arene with a suitable nucleophile, leading to the formation of a macrocyclic structure. These strained molecules are of fundamental interest for studying aromaticity and π-orbital interactions, and they also find applications in host-guest chemistry and as building blocks for more complex supramolecular assemblies. nih.gov

Furthermore, the bis(bromomethyl) groups can be readily converted into other functional groups, such as dinitriles, dialdehydes, diols, and diamines. This versatility allows for the construction of a diverse range of derivatives from a single, readily accessible precursor, highlighting the strategic importance of bis(halomethyl) compounds in multistep organic synthesis.

Overview of Research Trajectories Involving Acenaphthene, 5,6-bis(bromomethyl)- as a Versatile Synthetic Intermediate

While direct and extensive literature specifically detailing the applications of Acenaphthene, 5,6-bis(bromomethyl)- is specialized, its potential as a versatile synthetic intermediate can be inferred from the well-established chemistry of related bis(halomethyl) PAHs. The primary research trajectories leveraging this compound focus on its use as a rigid building block for the construction of novel macrocyclic and heterocyclic systems.

A key area of investigation is the synthesis of acenaphthene-containing cyclophanes. The fixed geometry of the acenaphthene core, with the two bromomethyl groups held in close proximity, makes it an ideal precursor for forming strained ring systems. The reaction of Acenaphthene, 5,6-bis(bromomethyl)- with various bis-nucleophiles, such as bis-phenols, bis-thiols, or diamines, is a logical and powerful strategy for creating novel cyclophanes with unique host-guest recognition properties and interesting chiroptical characteristics.

Another significant research direction is the synthesis of nitrogen-containing polycyclic aromatic compounds. The reaction of Acenaphthene, 5,6-bis(bromomethyl)- with primary amines or other nitrogen nucleophiles can lead to the formation of fused heterocyclic systems. thieme-connect.dersc.org These nitrogen-doped PAHs are of great interest for their potential applications in organic electronics, as the introduction of heteroatoms can significantly modulate the electronic properties of the parent hydrocarbon. The resulting N-heterocycles can exhibit altered HOMO/LUMO energy levels, improved charge transport characteristics, and enhanced intermolecular interactions.

The versatility of Acenaphthene, 5,6-bis(bromomethyl)- as a synthetic intermediate is summarized in the table below, which outlines its potential transformations and the resulting classes of compounds.

| Starting Material | Reagent/Reaction Condition | Product Class | Potential Applications |

| Acenaphthene, 5,6-bis(bromomethyl)- | Bis-phenols, Bis-thiols / Base | Cyclophanes | Host-guest chemistry, molecular recognition |

| Acenaphthene, 5,6-bis(bromomethyl)- | Primary Amines | Nitrogen-containing heterocycles | Organic electronics, fluorescent probes |

| Acenaphthene, 5,6-bis(bromomethyl)- | Sodium Cyanide | Dinitriles | Precursors for diamines and dicarboxylic acids |

| Acenaphthene, 5,6-bis(bromomethyl)- | Hydrolysis | Diols | Monomers for polyesters |

| Acenaphthene, 5,6-bis(bromomethyl)- | Triphenylphosphine then Aldehyde (Wittig) | Divinyl-acenaphthenes | Monomers for polymerization |

Structure

3D Structure

Properties

CAS No. |

4599-95-5 |

|---|---|

Molecular Formula |

C14H12Br2 |

Molecular Weight |

340.05 g/mol |

IUPAC Name |

5,6-bis(bromomethyl)-1,2-dihydroacenaphthylene |

InChI |

InChI=1S/C14H12Br2/c15-7-11-5-3-9-1-2-10-4-6-12(8-16)14(11)13(9)10/h3-6H,1-2,7-8H2 |

InChI Key |

RERQHHNUDWHDIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=C(C3=C(C=CC1=C23)CBr)CBr |

Origin of Product |

United States |

Synthetic Routes and Methodological Advancements for Acenaphthene, 5,6 Bis Bromomethyl

Direct Halogenation Strategies for Acenaphthene (B1664957) Derivatives

The most direct route to Acenaphthene, 5,6-bis(bromomethyl)- involves the selective halogenation of the methyl groups of a 5,6-dimethylacenaphthene precursor. This transformation hinges on the principles of free radical chemistry to achieve benzylic bromination while avoiding substitution on the aromatic ring.

Radical Bromination Techniques

The benzylic positions of alkyl-substituted aromatic compounds are susceptible to halogenation via free radical pathways. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator or UV light, is the quintessential method for this type of transformation. acs.org The reaction proceeds through a radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen from the substrate, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the brominated product and regenerate a bromine radical, thus propagating the chain.

For the synthesis of Acenaphthene, 5,6-bis(bromomethyl)-, the starting material would be 5,6-dimethylacenaphthene. The reaction would be carried out using at least two equivalents of NBS to ensure bromination of both methyl groups. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the process by generating the initial radical species upon heating or photolysis.

Precursor Chemistry and Functional Group Interconversions Leading to Acenaphthene, 5,6-bis(bromomethyl)-

An alternative synthetic strategy involves a multi-step pathway starting from more oxidized acenaphthene precursors, such as those containing carboxylic acid or alcohol functionalities at the 5- and 6-positions. This approach relies on robust and well-understood functional group interconversions.

Derivatization of Acenaphthene-5,6-dicarboxylic Acid or Related Precursors

Acenaphthene-5,6-dicarboxylic acid is a known derivative that can be prepared from acenaphthene. orgchemboulder.com This dicarboxylic acid serves as a versatile starting point. The crucial step in this pathway is the reduction of both carboxylic acid groups to primary alcohols, yielding 5,6-bis(hydroxymethyl)acenaphthene.

This reduction is a challenging transformation that requires a powerful reducing agent, as less reactive reagents like sodium borohydride (B1222165) are ineffective. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose. libretexts.orgmasterorganicchemistry.com The reaction involves the initial deprotonation of the acidic carboxylic protons by the hydride, followed by the reduction of the resulting carboxylate salts. youtube.com The process requires strictly anhydrous conditions, as LiAlH₄ reacts violently with water. libretexts.org The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and is followed by a careful aqueous acidic workup to hydrolyze the intermediate aluminum alkoxide complexes and liberate the diol product. libretexts.org

Table 2: Conditions for the Reduction of Dicarboxylic Acids

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Substrate | Acenaphthene-5,6-dicarboxylic acid | Starting material for the reduction pathway. | orgchemboulder.com |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Powerful hydride donor capable of reducing carboxylic acids. | libretexts.orgmasterorganicchemistry.com |

| Solvent | Anhydrous Diethyl Ether or THF | Inert, aprotic solvent required for the reaction. | libretexts.org |

| Workup | Aqueous Acid (e.g., dilute H₂SO₄) | Protonates the intermediate alkoxide to yield the final alcohol. | libretexts.org |

Conversion of Hydroxymethyl or Aldehyde Functionalities

Once the intermediate 5,6-bis(hydroxymethyl)acenaphthene is obtained, the final step is the conversion of the two primary alcohol groups into bromides. This is a standard functional group interconversion. Several reagents are effective for converting primary alcohols to primary alkyl bromides.

Phosphorus tribromide (PBr₃) is a common and effective choice for this transformation. The reaction typically proceeds with high yield and involves the in situ formation of a good leaving group from the alcohol's hydroxyl group, which is then displaced by a bromide ion via an Sₙ2 mechanism. Alternatively, concentrated hydrobromic acid (HBr) can also be used, often in combination with a catalyst or under heating, to achieve the same conversion.

Should the precursor be an aldehyde, such as 5,6-diformylacenaphthene, a two-step process would be necessary: first, reduction of the aldehydes to the corresponding hydroxymethyl groups using a milder reducing agent like sodium borohydride (NaBH₄), followed by the bromination step as described above.

Table 3: Reagents for Alcohol to Bromide Conversion

| Reagent | Typical Conditions | Mechanism Type |

|---|---|---|

| Phosphorus Tribromide (PBr₃) | Anhydrous solvent (e.g., ether, CH₂Cl₂), often at 0 °C to room temperature. | Sₙ2 |

| Hydrobromic Acid (HBr) | Concentrated aqueous solution, often with heating. | Sₙ2 |

| Thionyl Bromide (SOBr₂) | Often with pyridine (B92270) in an inert solvent. | Sₙi or Sₙ2 |

Green Chemistry Approaches and Sustainable Synthesis Considerations

Modern synthetic chemistry places increasing emphasis on sustainability. In the context of synthesizing Acenaphthene, 5,6-bis(bromomethyl)-, several green chemistry principles can be applied to improve the environmental footprint of the process.

A primary consideration is the replacement of hazardous reagents and solvents. The use of NBS is already a step forward compared to handling elemental bromine, which is highly corrosive and toxic. beilstein-journals.org However, the traditional solvent for NBS brominations, carbon tetrachloride (CCl₄), is a potent ozone-depleting substance and a carcinogen. Greener alternatives such as acetonitrile (B52724), ethyl acetate, or even aqueous systems are being explored for bromination reactions. beilstein-journals.org For instance, methods using NBS in aqueous media with a catalyst have been developed for aromatic bromination, highlighting a potential direction for future research into benzylic brominations. beilstein-journals.org

Furthermore, improving energy efficiency through methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption. The development of catalytic processes, such as the palladium-catalyzed methodologies used for creating other complex acenaphthene derivatives, aligns with the green principles of atom economy and waste reduction. beilstein-journals.org While not directly applied to the synthesis of the title compound yet, these advanced catalytic systems represent the future of sustainable synthesis in this chemical space.

Methodologies for Analytical Characterization and Purity Assessment

The characterization of "Acenaphthene, 5,6-bis(bromomethyl)-" would involve a suite of analytical methods to confirm its molecular structure and assess its purity. These methods provide complementary information, allowing for a comprehensive analysis.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for the structural elucidation of "Acenaphthene, 5,6-bis(bromomethyl)-".

In the ¹H NMR spectrum, the protons of the bromomethyl (-CH₂Br) groups would be expected to appear as a characteristic singlet. The chemical shift of this singlet would be in a region typical for benzylic bromides. The aromatic protons on the acenaphthene core would exhibit a specific splitting pattern and chemical shifts influenced by the substitution pattern.

The ¹³C NMR spectrum would show distinct signals for the bromomethyl carbons and for each of the unique carbon atoms in the acenaphthene skeleton. The chemical shifts of these carbons provide key information about the electronic environment within the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For "Acenaphthene, 5,6-bis(bromomethyl)-", high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. The mass spectrum would also show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands for C-H stretching of the aromatic and methylene (B1212753) groups, as well as C-Br stretching, would be expected.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of "Acenaphthene, 5,6-bis(bromomethyl)-". A suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water or methanol (B129727) and water) would be used to separate the target compound from any impurities. The purity is determined by the relative area of the main peak in the chromatogram. In the synthesis of related acenaphthene derivatives, HPLC has been utilized to ensure the purity of the final products, often requiring a purity of greater than 97%. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be a valuable tool for separation and identification. The gas chromatogram would indicate the purity, while the mass spectrometer would provide structural information for each separated component.

Elemental Analysis:

Elemental analysis provides the percentage composition of carbon, hydrogen, and bromine in the compound. The experimentally determined percentages are compared with the calculated values for the chemical formula of "Acenaphthene, 5,6-bis(bromomethyl)-" (C₁₄H₁₀Br₂) to verify its elemental composition.

Data Tables for Analytical Characterization

Due to the limited availability of specific experimental data in the cited literature for "Acenaphthene, 5,6-bis(bromomethyl)-", the following tables are illustrative of the types of data that would be generated through these analytical techniques.

Table 1: Expected ¹H NMR Data for Acenaphthene, 5,6-bis(bromomethyl)-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| [Expected Range] | Singlet | 4H | -CH₂Br |

| [Expected Range] | Multiplet | 6H | Aromatic-H |

Table 2: Expected ¹³C NMR Data for Acenaphthene, 5,6-bis(bromomethyl)-

| Chemical Shift (δ, ppm) | Assignment |

| [Expected Range] | -CH₂Br |

| [Expected Range] | Aromatic C-H |

| [Expected Range] | Aromatic C-quaternary |

Table 3: Mass Spectrometry Data for Acenaphthene, 5,6-bis(bromomethyl)-

| Technique | Ion | Calculated m/z | Found m/z |

| HRMS | [M]⁺ | [Calculated Value] | [Experimental Value] |

Table 4: HPLC Purity Assessment

| Retention Time (min) | Area (%) | Identity |

| [Experimental Value] | >95% | Acenaphthene, 5,6-bis(bromomethyl)- |

Acenaphthene, 5,6 Bis Bromomethyl As a Key Building Block in Advanced Organic Synthesis

Cyclization Reactions and Formation of Constrained Molecular Architectures

The strategic placement of two reactive bromomethyl groups on the rigid acenaphthene (B1664957) scaffold makes Acenaphthene, 5,6-bis(bromomethyl)- an ideal precursor for various cyclization reactions. These reactions lead to the formation of molecules with well-defined, constrained geometries, which are of significant interest in fields such as supramolecular chemistry and materials science.

Macrocyclization Strategies in Supramolecular Chemistry

In supramolecular chemistry, the synthesis of macrocycles is fundamental to the development of host-guest systems, molecular sensors, and self-assembling materials. nwhitegroup.com Acenaphthene, 5,6-bis(bromomethyl)- is employed as a key component in macrocyclization reactions, where it can be reacted with a variety of difunctional linkers to produce large cyclic structures. For instance, reaction with dithiols or diamines under high-dilution conditions can yield acenaphthene-containing macrocycles. The rigid nature of the acenaphthene unit imparts pre-organization to the macrocyclic structure, which can enhance its binding affinity and selectivity for specific guest molecules. The synthesis of such macrocycles often involves iterative approaches to optimize the binding affinity. nih.gov

Synthesis of Heterocyclic Systems Incorporating the Acenaphthene Core

The bis(bromomethyl) functionality of Acenaphthene, 5,6-bis(bromomethyl)- allows for its annulation with various reagents to construct heterocyclic systems fused to the acenaphthene core. These reactions often proceed via nucleophilic substitution of the bromine atoms. For example, reaction with binucleophiles such as 1,2-diaminobenzene or 2-aminothiophenol (B119425) can lead to the formation of diazepine (B8756704) or thiazepine-fused acenaphthene derivatives, respectively. The resulting heterocyclic compounds possess unique electronic and steric properties, making them interesting candidates for applications in medicinal chemistry and materials science. nih.gov The design and synthesis of such fused heterocyclic systems are an active area of research. nih.gov

Construction of Bridged and Cage Compounds

The geometric constraints of the 5,6-disubstituted acenaphthene system make it a suitable precursor for the synthesis of intricate bridged and cage-like molecules. By reacting Acenaphthene, 5,6-bis(bromomethyl)- with appropriately designed polyfunctional linkers, it is possible to construct three-dimensional architectures. For example, reaction with a tripodal amine or thiol could, in principle, lead to the formation of a cage compound encapsulating a central cavity. These complex structures are of interest for their potential applications in molecular recognition, catalysis, and as novel building blocks for more complex supramolecular assemblies.

Polycondensation and Polymerization Applications

The difunctional nature of Acenaphthene, 5,6-bis(bromomethyl)- makes it a valuable monomer for the synthesis of various polymers through polycondensation and polymerization reactions. The incorporation of the rigid and planar acenaphthene unit into the polymer backbone can significantly influence the material's thermal, mechanical, and photophysical properties.

Step-Growth Polymerization Utilizing Bis(bromomethyl) Functionality

Acenaphthene, 5,6-bis(bromomethyl)- can undergo step-growth polymerization with a variety of comonomers. libretexts.orgresearchgate.net For instance, polycondensation with bisphenols or dicarboxylic acids can lead to the formation of polyethers or polyesters, respectively. These reactions typically proceed via nucleophilic substitution, where the oxygen nucleophiles of the comonomer displace the bromide ions. The resulting polymers incorporate the rigid acenaphthene unit in the main chain, which can lead to materials with high glass transition temperatures and enhanced thermal stability. ed.ac.uk This type of polymerization is a versatile method for creating a wide range of polymers with tailored properties. rsc.orgresearchgate.net

Below is an interactive table detailing representative comonomers for step-growth polymerization with Acenaphthene, 5,6-bis(bromomethyl)- and the resulting polymer class.

| Comonomer | Functional Groups | Resulting Polymer Class |

| Bisphenol A | Phenolic Hydroxyl | Polyether |

| Adipic Acid | Carboxylic Acid | Polyester |

| Hexamethylenediamine | Amine | Polyamine |

| 1,4-Benzenedithiol | Thiol | Polythioether |

Synthesis of Conjugated Polymers via Olefination Reactions (e.g., Wittig-Horner)

The bis(bromomethyl) groups of Acenaphthene, 5,6-bis(bromomethyl)- can be converted to other functional groups suitable for polymerization. A prominent example is its use in the synthesis of conjugated polymers, which are of great interest for their applications in organic electronics. kennesaw.edursc.orgrsc.org One common strategy involves converting the bromomethyl groups to phosphonium (B103445) salts or phosphonate (B1237965) esters, which can then participate in Wittig or Horner-Wadsworth-Emmons (HWE) olefination reactions. organic-chemistry.orgnih.govresearchgate.net

The HWE reaction, in particular, is a powerful tool for the formation of carbon-carbon double bonds with high stereoselectivity. organic-chemistry.orgresearchgate.net By reacting the bis(phosphonate) derivative of acenaphthene with a dialdehyde (B1249045) comonomer, a poly(p-phenylene vinylene) (PPV) type conjugated polymer can be synthesized. The incorporation of the acenaphthene unit into the conjugated backbone can influence the polymer's electronic properties, such as its band gap and charge carrier mobility. researchgate.netnih.gov

The general steps for this process are outlined below:

Conversion to a Phosphonate Ester: Acenaphthene, 5,6-bis(bromomethyl)- is reacted with a trialkyl phosphite, such as triethyl phosphite, in an Arbuzov reaction to yield the corresponding bis(phosphonate ester).

Polymerization via HWE Reaction: The resulting bis(phosphonate ester) is then polymerized with a dialdehyde, for example, terephthaldehyde, in the presence of a base to yield the conjugated polymer.

This synthetic route allows for the creation of a diverse range of conjugated polymers with tunable optical and electronic properties. rsc.org

Fabrication of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

Acenaphthene, 5,6-bis(bromomethyl)-, with its rigid polycyclic aromatic core and two reactive benzyl (B1604629) bromide functionalities, is a highly promising building block for the construction of porous organic materials. The defined geometry of the acenaphthene scaffold is ideal for creating predictable and robust networks with permanent porosity. Porous organic polymers (POPs) are noted for their covalently bonded, stable backbones, and high surface areas, which makes them intriguing for applications in optoelectronics and photovoltaics. rsc.org

The fabrication of these materials often relies on the polymerization of rigid monomers through reactions that form strong covalent bonds. The reactive bromomethyl groups of Acenaphthene, 5,6-bis(bromomethyl)- are well-suited for various polymerization reactions. For instance, Friedel-Crafts alkylation reactions, catalyzed by Lewis acids like FeCl₃, can be used to cross-link aromatic units, a strategy successfully employed with analogous compounds like bis(chloromethyl)anthracene to create porous networks with high surface areas. liverpool.ac.uk Similarly, Yamamoto-type coupling reactions, which utilize a nickel catalyst to polymerize halogenated monomers, represent another viable pathway to synthesize POPs from this precursor. liverpool.ac.uk

While direct examples of COF synthesis using Acenaphthene, 5,6-bis(bromomethyl)- as the primary monomer are not extensively documented in current literature, the principles of reticular chemistry support its potential. mdpi.com COFs are distinguished by their crystalline nature, which arises from the use of geometrically defined building blocks and reversible bond-forming reactions. mdpi.comrsc.org The rigid C₂-symmetric structure of the acenaphthene unit could be combined with complementary linkers, such as multitopic amines or phenols, to generate crystalline, porous frameworks after nucleophilic substitution of the bromide atoms. The resulting materials would benefit from the inherent thermal and chemical stability of the acenaphthene core. mdpi.comresearchgate.net

Preparation of Functionalized Acenaphthene Derivatives for Diverse Synthetic Targets

The dual reactive bromomethyl sites on the acenaphthene core make Acenaphthene, 5,6-bis(bromomethyl)- an exceptionally versatile starting material for a wide array of functionalized derivatives. These derivatives serve as crucial intermediates in the synthesis of complex molecules for materials science, coordination chemistry, and medicinal chemistry.

Introduction of Nucleophilic Moieties for Further Transformations (e.g., Amines, Thiols)

The benzylic bromide groups of Acenaphthene, 5,6-bis(bromomethyl)- are highly susceptible to nucleophilic substitution, providing a straightforward route to introduce a variety of functional groups. This reactivity is foundational for building more complex molecular architectures.

Reactions with amine nucleophiles allow for the synthesis of acenaphthene-based diamines, which are valuable precursors for ligands and polyamides. The substitution of the bromine atoms can be readily achieved with primary or secondary amines.

Similarly, sulfur nucleophiles react efficiently to yield thioether or dithiol derivatives. A particularly effective strategy involves reacting the bis(bromomethyl) compound with thiourea (B124793) to form a stable bis-isothiouronium salt. nih.gov This intermediate can then be hydrolyzed under basic conditions to generate a dithiolate anion in situ. nih.gov This highly reactive dianion can subsequently be treated with various electrophiles (e.g., alkyl halides) to afford a diverse range of 5,6-bis(organylsulfanylmethyl)acenaphthene derivatives. nih.gov This method has been demonstrated to be highly efficient for analogous bicyclic systems, proceeding in "green" solvents like methanol (B129727) or ethanol (B145695) with excellent yields. nih.gov

A related synthesis has been reported for producing acenaphthene derivatives containing a thiazole (B1198619) backbone, which showcases the reaction with a thioamide nucleophile. semanticscholar.org

Table 1: Synthesis of Functionalized Acenaphthene Derivatives via Nucleophilic Substitution

| Nucleophile | Reagent Example | Product Type | Potential Applications | Reference |

| Amine | Dimethylamine | 5,6-bis(dimethylaminomethyl)acenaphthene | Ligand synthesis, proton sponges | |

| Thiol | Thiourea followed by hydrolysis | Acenaphthene-5,6-dithiol | Precursor for sulfur-containing ligands, self-assembled monolayers | nih.gov |

| Thioamide | Substituted Thioamides | Acenaphthene-thiazole derivatives | Biologically active compounds | semanticscholar.org |

Ligand Synthesis for Coordination Chemistry and Organometallic Compounds

The rigid acenaphthene backbone is an excellent scaffold for designing multidentate ligands for coordination chemistry and organometallic catalysis. The 5,6-disubstituted geometry is ideal for creating pincer-type or bidentate chelating ligands where the donor atoms are held in a pre-organized arrangement, enhancing the stability of the resulting metal complexes.

Acenaphthene, 5,6-bis(bromomethyl)- serves as a key starting material for introducing various donor atoms. For example, reaction with secondary phosphines (R₂PH) or their lithium salts (LiPR₂) can yield bidentate phosphine (B1218219) ligands, which are ubiquitous in catalysis. An important class of ligands derived from this scaffold are the peri-substituted phosphine-stibines. nih.gov The synthesis of these mixed pnictogen ligands, such as Acenap(PiPr₂)(SbRR'), starts from the 5,6-disubstituted acenaphthene core, highlighting its utility in creating ligands with tailored electronic and steric properties. nih.gov These ligands have been shown to act as bidentate chelators for metals like platinum(II) and molybdenum(0). nih.gov

Another major class of ligands based on this core are the bis(imino)acenaphthene (BIAN) ligands. nih.govmdpi.com While typically synthesized via condensation from acenaphthenequinone, the functionalization of the acenaphthene backbone itself allows for the creation of N-heterocyclic carbene (NHC) ligands with a π-extended system, known as BIAN-NHC ligands. mdpi.com The superior σ-donor capabilities of these ligands enhance the stability and activity of their transition metal complexes. mdpi.com

Table 2: Examples of Acenaphthene-Based Ligands and Metal Complexes

| Ligand Type | Key Synthetic Step from Acenaphthene Core | Metal Example | Application Area | Reference |

| Phosphine-Stibine | Sequential substitution with phosphide (B1233454) and stibide nucleophiles | Pt(II), Mo(0) | Fundamental coordination chemistry, catalysis | nih.gov |

| BIAN-NHC | Derivatization from acenaphthenequinone | Various transition metals | Homogeneous catalysis, C-C bond formation | mdpi.com |

| Bis(imino)acenaphthene (BIAN) | Condensation with anilines | Main group & transition metals | Redox-active catalysis | nih.gov |

Extended π-Conjugated Systems and Chromophores

The acenaphthene unit is a valuable component in the construction of extended π-conjugated systems for applications in organic electronics and materials science. Its rigid, planar structure helps enforce planarity in larger polymeric or oligomeric systems, which is crucial for efficient charge transport and desirable photophysical properties.

Acenaphthene, 5,6-bis(bromomethyl)- can be used in polymerization reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to incorporate the acenaphthene moiety into the backbone of conjugated polymers. A key transformation in this field is the dehydrogenation of the five-membered ring to form the corresponding acenaphthylene (B141429) derivative. This conversion extends the π-conjugation of the system, leading to significant changes in electronic properties, such as a reduced bandgap and a shift in absorption to longer wavelengths. rsc.org

This strategy has been used to create novel acceptor units for electron-transporting polymers. rsc.org For example, dibrominated acenaphthene imide derivatives can be synthesized and subsequently dehydrogenated to form acenaphthylene imide-based units. rsc.org These units, when incorporated into copolymers, produce materials with deep-lying LUMO levels and improved carrier mobility, demonstrating their potential in organic field-effect transistors (OFETs). rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be employed to construct acenaphthylene-fused heteroarenes, which are a class of fluoranthene (B47539) analogues with attractive photophysical properties for use in organic light-emitting diodes (OLEDs). beilstein-journals.org

The extension of the π-system and the introduction of various functional groups often result in intensely colored compounds, or chromophores, with potential uses as dyes and fluorescent probes.

Role of Acenaphthene, 5,6 Bis Bromomethyl in Materials Science and Engineering

Organic Electronic Materials Development

The development of organic electronic materials is a rapidly growing field, with applications ranging from flexible displays to low-cost solar cells. Acenaphthene-based compounds are of interest in this area due to their inherent charge-carrying capabilities and good thermal stability. researchgate.net The bifunctionality of Acenaphthene (B1664957), 5,6-bis(bromomethyl)- makes it a valuable precursor for creating larger, more complex organic molecules and polymers tailored for specific electronic applications.

Precursors for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Acenaphthene, 5,6-bis(bromomethyl)- is a key intermediate in the synthesis of more complex molecules and polymers used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The reactive bromomethyl groups can be readily converted into a variety of other functional groups, enabling the construction of tailored organic semiconductors. For instance, these groups can be used to introduce moieties that enhance charge transport, solubility, or film-forming properties.

While direct reports detailing the performance of OFETs and OLEDs fabricated specifically from Acenaphthene, 5,6-bis(bromomethyl)- are not abundant in the literature, the broader class of acenaphthene-based materials has shown significant promise. For example, acenaphthene-triphenylamine based luminophores have been investigated as emissive and charge transport materials in OLEDs. colab.wsrsc.org These derivatives have demonstrated good thermal stability and balanced charge transporting properties. colab.ws Furthermore, copolymers based on acenaphthene and phenanthrene (B1679779) have been synthesized for use in thin film transistors, exhibiting high field-effect mobilities and on/off ratios. nih.gov The performance of such devices highlights the potential of the acenaphthene core in organic electronics.

Table 1: Performance of Selected Acenaphthene-Based Organic Electronic Devices

| Device Type | Active Material Class | Reported Mobility (cm²/Vs) | On/Off Ratio | External Quantum Efficiency (EQE) (%) |

| OFET | Acenaphthene-Phenanthrene Copolymer | Up to 0.2 | Up to 10⁶ | N/A |

| OLET | Diphenylanthracene (DPA) Single Crystal | Hole: 1.99, Electron: 0.33 | - | 1.61 |

| OLET | Dinaphtho[2,3-b:2',3'-f]anthracene (dNaAnt) Single Crystal | Hole: 0.73, Electron: 1.11 | - | 1.75 |

Charge Transport Layer Components

The efficient transport of charge carriers (holes and electrons) is crucial for the performance of organic electronic devices. The rigid and planar structure of the acenaphthene unit can facilitate π-π stacking in the solid state, which is a key factor for efficient charge transport. Acenaphthene, 5,6-bis(bromomethyl)- can be utilized to synthesize materials for charge transport layers by incorporating it into polymers or by using it to create extended π-conjugated systems.

Theoretical and experimental studies on acenaphthene derivatives have provided insights into their charge transport properties. For instance, acenaphthene-imidazole derivatives have been shown to possess favorable hole transporting properties. colab.ws The ability to chemically modify the acenaphthene core, a process for which Acenaphthene, 5,6-bis(bromomethyl)- is a prime candidate, allows for the fine-tuning of the energy levels (HOMO and LUMO) of the resulting materials to match the requirements of other layers in a device, thereby improving charge injection and transport.

Photoactive and Optoelectronic Compounds

The unique photophysical properties of the acenaphthene scaffold, such as its fluorescence, make it an attractive component for the design of photoactive and optoelectronic materials. The introduction of the bis(bromomethyl) groups provides a handle for further functionalization to create materials with tailored optical responses.

Fluorescent Materials and Sensing Probes

Acenaphthene and its derivatives are known to exhibit fluorescence, and this property can be harnessed for the development of fluorescent materials and chemical sensors. The emission properties of these compounds can be sensitive to their local environment, making them suitable for use as probes to detect specific analytes.

While specific examples of fluorescent sensors derived directly from Acenaphthene, 5,6-bis(bromomethyl)- are not widely reported, the broader family of acenaphthene-based compounds has been successfully employed in this capacity. For example, an acenaphtoquinoxaline derivative has been shown to act as a selective fluorescent sensor for the detection of mercury (II) ions. mdpi.com The synthesis of such sensors often involves the condensation of an acenaphthenequinone, a derivative accessible from acenaphthene, with other molecules. The functionalization possibilities offered by Acenaphthene, 5,6-bis(bromomethyl)- could enable the development of a new generation of fluorescent probes with enhanced sensitivity and selectivity.

Table 2: Photophysical Properties of Selected Acenaphthene Derivatives

| Compound Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application |

| Acenaphthene-imidazole-triphenylamine | - | 520-600 | - | OLED emitter |

| Acenaphtoquinoxaline | - | - | - | Fluorescent sensor for Hg²⁺ |

| 9,10-bis(phenylethynyl)anthracene derivatives | - | - | High | Blue and green fluorescent emitters |

Note: This table includes data for various acenaphthene derivatives to illustrate the photophysical properties of this class of compounds. Specific data for derivatives of Acenaphthene, 5,6-bis(bromomethyl)- is limited.

Energy Transfer Systems and Photoredox Catalysis

The photophysical properties of acenaphthene derivatives also make them potential candidates for use in energy transfer systems and as components in photoredox catalysis. In an energy transfer system, a photoexcited molecule (the donor) can transfer its energy to an acceptor molecule. The rigid acenaphthene backbone can serve as a scaffold to hold donor and acceptor units in a defined spatial arrangement, facilitating efficient energy transfer.

In the realm of photoredox catalysis, a photocatalyst absorbs light to initiate a chemical reaction. While the direct use of Acenaphthene, 5,6-bis(bromomethyl)- in this context is not well-documented, acenaphthene-based N-heterocyclic carbene (NHC) metal complexes have been synthesized and applied in catalysis. mdpi.com These complexes can exhibit catalytic activity in various organic transformations. The versatility of Acenaphthene, 5,6-bis(bromomethyl)- as a synthon could allow for the creation of novel ligands for photoredox-active metal complexes.

Stimuli-Responsive Materials and Self-Assembled Systems

Stimuli-responsive materials, which change their properties in response to external stimuli such as light, heat, or chemical environment, are at the forefront of materials innovation. The ability of Acenaphthene, 5,6-bis(bromomethyl)- to be incorporated into polymers and supramolecular structures opens up possibilities for creating such "smart" materials.

The reactive nature of the bromomethyl groups allows for the grafting of Acenaphthene, 5,6-bis(bromomethyl)- onto polymer backbones or its use as a cross-linker. This can lead to the formation of polymers that exhibit changes in their mechanical, optical, or chemical properties in response to a stimulus. For example, the incorporation of photochromic molecules via reaction with the bromomethyl groups could lead to light-responsive materials.

Furthermore, the planar and aromatic nature of the acenaphthene unit can drive self-assembly through π-π stacking interactions. By attaching specific functional groups to the acenaphthene core via the bromomethyl positions, it is possible to program the self-assembly of these molecules into well-defined nanostructures. These self-assembled systems could find applications in areas such as molecular electronics and drug delivery. While the exploration of Acenaphthene, 5,6-bis(bromomethyl)- in stimuli-responsive and self-assembling systems is still an emerging area, its chemical versatility makes it a promising platform for the design of such advanced materials.

Supramolecular Assemblies and Host-Guest Interactions

The design of intricate supramolecular assemblies relies on specific and directional non-covalent interactions between molecular components. The rigid acenaphthene scaffold of Acenaphthene, 5,6-bis(bromomethyl)- provides a defined geometric framework upon which supramolecular structures could be built. The two bromomethyl groups are poised for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups capable of participating in hydrogen bonding, halogen bonding, or metal coordination.

For instance, conversion of the bromomethyl groups to pyridinium (B92312) salts could lead to the formation of macrocycles or cages through coordination with metal ions or by forming charge-transfer complexes with electron-rich guest molecules. The π-surface of the acenaphthene unit itself can engage in π-π stacking interactions, further directing the assembly of ordered supramolecular architectures.

Molecular Recognition and Sensing Platforms

The development of sensors for the selective detection of ions or molecules is a cornerstone of modern analytical chemistry and environmental monitoring. The core principle of a chemical sensor involves a molecular recognition event that is transduced into a measurable signal.

Derivatives of Acenaphthene, 5,6-bis(bromomethyl)- could be engineered to act as selective receptors. By replacing the bromine atoms with fluorescent moieties or groups that can interact specifically with an analyte, sensing platforms can be constructed. For example, the introduction of crown ether functionalities could lead to sensors for alkali metal cations. The binding of a cation within the crown ether cavity could induce a conformational change in the acenaphthene backbone, leading to a change in the fluorescence signal.

Although no specific sensing platforms based on Acenaphthene, 5,6-bis(bromomethyl)- have been reported, the fundamental components for their design are present in its structure. The rigid spacer provided by the acenaphthene unit and the dual functionalization capability are desirable features for creating selective binding pockets.

Precursors for Polymeric Frameworks with Tailored Properties

The bifunctional nature of Acenaphthene, 5,6-bis(bromomethyl)- makes it an ideal candidate as a monomer for the synthesis of various polymeric frameworks. The reactive bromomethyl groups can participate in polycondensation or polymerization reactions to yield polymers with the rigid acenaphthene unit incorporated into the main chain or as a cross-linking agent.

Thermally Stable and Mechanically Robust Polymers

The incorporation of rigid aromatic units like acenaphthene into a polymer backbone is a well-established strategy for enhancing thermal stability and mechanical strength. The restricted rotation of the acenaphthene unit can lead to polymers with high glass transition temperatures (Tg) and improved resistance to thermal degradation.

Polymerization of Acenaphthene, 5,6-bis(bromomethyl)- with suitable co-monomers, such as diamines or bisphenols, could yield polyimides, polyethers, or polyesters. The resulting polymers would be expected to exhibit excellent thermal and mechanical properties due to the rigid and planar nature of the acenaphthene core.

While specific data on polymers derived from this particular monomer is absent from the literature, the properties of related polymers containing the acenaphthene moiety support this hypothesis.

Polymers for Chemical Separations and Adsorption

Polymers with intrinsic microporosity are of great interest for applications in gas separation, storage, and as adsorbents for pollutants. The rigid and contorted structures of certain polymers can prevent efficient packing, leading to the formation of free volume and interconnected voids.

The polymerization of Acenaphthene, 5,6-bis(bromomethyl)- could lead to the formation of such microporous polymers. The non-linear and rigid structure of the monomer unit could frustrate chain packing, creating a porous network. Furthermore, the aromatic nature of the acenaphthene unit could provide favorable interactions for the adsorption of specific molecules, such as aromatic pollutants from water or for the selective separation of gases like CO2 from flue gas.

Mechanistic and Theoretical Investigations of Reactions Involving Acenaphthene, 5,6 Bis Bromomethyl

Reaction Kinetics and Thermodynamics of Nucleophilic Substitution Pathways

The primary reaction pathway for Acenaphthene (B1664957), 5,6-bis(bromomethyl)- involves the nucleophilic substitution of the bromide ions. The benzylic nature of the bromomethyl groups significantly influences the kinetics and thermodynamics of these reactions. Benzylic halides are known to be highly reactive towards nucleophilic substitution due to the resonance stabilization of the carbocation intermediate in an SN1 mechanism, or the stabilization of the transition state in an SN2 mechanism. youtube.com

The reaction can proceed through either an SN1 or SN2 pathway, or a combination of both, depending on the reaction conditions such as the nature of the nucleophile, the solvent, and the temperature.

SN1 Pathway: In the presence of a weak nucleophile and a polar, protic solvent, the reaction is likely to proceed via an SN1 mechanism. The rate-determining step is the formation of a resonance-stabilized benzylic carbocation. The stability of this carbocation is enhanced by the delocalization of the positive charge over the acenaphthene ring system.

SN2 Pathway: With a strong nucleophile and a polar, aprotic solvent, the SN2 mechanism is favored. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is chiral. The transition state of this reaction is stabilized by the conjugation with the aromatic π-system. youtube.com

Kinetic studies on related benzylic bromides have shown that the rates of both SN1 and SN2 reactions are significantly faster than their non-benzylic counterparts. For Acenaphthene, 5,6-bis(bromomethyl)-, the presence of two reactive sites allows for the stepwise or concerted substitution, leading to mono- or di-substituted products. The relative rates of the first and second substitution can be influenced by the electronic effect of the newly introduced group.

Thermodynamically, the nucleophilic substitution reactions of Acenaphthene, 5,6-bis(bromomethyl)- are generally favorable, driven by the formation of a more stable product where the bromine atoms are replaced by stronger bonds with the nucleophile. The precise thermodynamic parameters, such as the enthalpy and entropy of reaction, would depend on the specific nucleophile and reaction conditions.

Computational Studies on Reactivity and Selectivity

Computational chemistry provides powerful tools to investigate the reactivity and selectivity of Acenaphthene, 5,6-bis(bromomethyl)- at a molecular level, offering insights that can be challenging to obtain experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method to explore the potential energy surfaces of chemical reactions. For the nucleophilic substitution on Acenaphthene, 5,6-bis(bromomethyl)-, DFT calculations can be employed to:

Determine Reaction Mechanisms: By calculating the energies of reactants, products, transition states, and any intermediates, DFT can help to distinguish between SN1 and SN2 pathways. researchgate.net The calculated activation energy barriers for each pathway can predict the kinetically favored mechanism under specific conditions.

Analyze Transition State Structures: DFT provides detailed information about the geometry and electronic structure of the transition states. For an SN2 reaction, this would involve the analysis of the bond-breaking and bond-forming processes occurring simultaneously. researchgate.net

Predict Regio- and Stereoselectivity: In cases where different nucleophiles or reaction conditions lead to different products, DFT can rationalize the observed selectivity. For instance, in reactions with unsymmetrical nucleophiles, DFT can predict which isomeric product is more likely to form. DFT has been successfully used to explain the stereochemistry of reactions involving related systems. nih.gov

| Computational Method | Application in Studying Acenaphthene, 5,6-bis(bromomethyl)- | Key Insights |

| Density Functional Theory (DFT) | Elucidation of nucleophilic substitution reaction pathways. | Determination of reaction mechanisms (SN1 vs. SN2), analysis of transition state geometries and energies, and prediction of regio- and stereoselectivity. |

| Molecular Dynamics (MD) Simulations | Investigation of the compound's behavior in complex chemical environments. | Understanding solvent effects on reaction rates and mechanisms, and exploring the conformational dynamics of derived macrocycles. |

Molecular Dynamics Simulations in Complex Chemical Environments

While DFT is excellent for studying the intrinsic reactivity of molecules, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a more realistic, complex environment, such as in solution. nih.govrsc.org For Acenaphthene, 5,6-bis(bromomethyl)-, MD simulations can provide insights into:

Solvent Effects: The solvent can play a crucial role in the reaction mechanism and rate. MD simulations can model the explicit interactions between the solute and solvent molecules, helping to understand how the solvent stabilizes intermediates and transition states.

Conformational Dynamics: For larger molecules derived from Acenaphthene, 5,6-bis(bromomethyl)-, such as macrocycles, MD simulations can explore their conformational landscape. nih.gov This is particularly important for understanding their host-guest chemistry and biological activity.

Transport Properties: MD simulations can be used to calculate properties like diffusion coefficients, which are important for understanding how the reactant molecules encounter each other in solution.

Stereochemical Aspects and Conformational Analysis of Derived Structures

The peri-substitution pattern of Acenaphthene, 5,6-bis(bromomethyl)- imposes significant steric constraints on the molecules derived from it. This has important implications for their stereochemistry and conformational preferences.

Conformational analysis of these derived structures can be performed using a combination of experimental techniques, such as NMR spectroscopy, and computational methods like molecular mechanics and DFT. nih.govmdpi.comdntb.gov.uanih.govmdpi.com These studies can reveal the most stable conformations and the energy barriers for interconversion between different conformers. The stereochemistry of the substituents on the newly formed bonds will also be a critical factor in determining the final three-dimensional structure. For example, if the substitution reactions proceed via an SN2 mechanism, an inversion of configuration at the benzylic carbons would be expected.

Electronic Structure and Reactivity Correlations within Acenaphthene Bromomethyl Derivatives

The electronic structure of the acenaphthene core has a profound influence on the reactivity of the bromomethyl groups. The π-system of the aromatic rings can interact with the σ-orbitals of the C-Br bonds, affecting their strength and polarity.

Computational studies, particularly DFT, can provide a detailed picture of the electronic structure, including the distribution of electron density and the energies of the molecular orbitals. nih.govmdpi.comdntb.gov.uanih.govmdpi.com These calculations can be used to correlate electronic properties with reactivity. For instance, the calculated partial charges on the benzylic carbon atoms can be an indicator of their susceptibility to nucleophilic attack.

Emerging Applications and Future Research Directions

Integration in Nanoscience and Nanotechnology Applications

The integration of Acenaphthene (B1664957), 5,6-bis(bromomethyl)- into nanoscience and nanotechnology remains a largely nascent field of investigation. However, the inherent properties of the acenaphthene core, combined with the reactive handles of the bromomethyl groups, suggest a promising future in the development of novel nanomaterials. The planar and electron-rich nature of the acenaphthene system could be exploited for π-π stacking interactions, facilitating the self-assembly of molecules on surfaces or the functionalization of carbon nanotubes and graphene.

The reactive C-Br bonds in Acenaphthene, 5,6-bis(bromomethyl)- provide a direct route for covalent attachment to the surface of nanoparticles, such as gold or quantum dots. This functionalization could impart new photophysical properties to the nanoparticles or serve as a secondary platform for further chemical modifications. While specific studies on Acenaphthene, 5,6-bis(bromomethyl)- in this context are limited, the broader field of organic-inorganic hybrid nanomaterials provides a clear roadmap for its potential applications.

Future research could explore the use of Acenaphthene, 5,6-bis(bromomethyl)- in the following areas:

Surface-functionalized nanoparticles: Creating stable, functionalized nanoparticles for applications in sensing, imaging, and drug delivery.

Organic light-emitting diodes (OLEDs): Incorporating the acenaphthene unit into the emissive or charge-transport layers of OLEDs to enhance their performance and stability. umanitoba.ca

Molecular electronics: Utilizing its rigid structure and defined conjugation pathway for the construction of molecular wires and switches.

Advanced Catalysis and Reaction Design with Derived Systems

While direct catalytic applications of Acenaphthene, 5,6-bis(bromomethyl)- are not prominent, its role as a precursor to sophisticated ligand systems is a significant area of research. The compound is an ideal starting material for the synthesis of bis(imino)acenaphthene (BIAN) ligands, which have demonstrated remarkable versatility in coordinating with a wide range of metals to form highly active catalysts.

The general synthetic route to BIAN ligands involves the conversion of the bromomethyl groups to other functionalities, such as aldehydes or amines, followed by condensation with an appropriate amine or carbonyl compound, respectively. The resulting BIAN ligands possess a rigid N,N'-bidentate coordination site that can stabilize various metal centers in different oxidation states.

| Catalyst Type | Metal Center | Application | Reference |

|---|---|---|---|

| BIAN-Nickel Complexes | Nickel | Ethylene (B1197577) polymerization | researchgate.net |

| BIAN-Copper Complexes | Copper | Visible light photoredox catalysis | |

| p-Block Metal-BIAN Complexes | Gallium, Indium | Small molecule activation | umanitoba.ca |

These BIAN-metal complexes have been successfully employed in a variety of catalytic transformations, including:

Polymerization: Nickel complexes of BIAN ligands are highly effective catalysts for the polymerization of ethylene, producing polyethylenes with controlled branching and molecular weights. researchgate.net

Cross-coupling reactions: Palladium and copper BIAN complexes have shown promise in catalyzing various cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules.

Redox catalysis: The non-innocent nature of the BIAN ligand, meaning it can actively participate in redox processes, makes its metal complexes suitable for challenging catalytic cycles that involve multi-electron transfers. umanitoba.ca

Future research in this area will likely focus on the design of chiral BIAN ligands derived from Acenaphthene, 5,6-bis(bromomethyl)- for enantioselective catalysis and the exploration of their potential in sustainable chemistry, such as CO2 reduction and biomass conversion.

Interdisciplinary Research Frontiers in Chemical Sciences

The unique structural and electronic properties of Acenaphthene, 5,6-bis(bromomethyl)- position it at the crossroads of several disciplines within the chemical sciences, including polymer chemistry, supramolecular chemistry, and materials science.

In polymer chemistry , Acenaphthene, 5,6-bis(bromomethyl)- can serve as a monomer or a cross-linking agent to introduce the rigid and photophysically active acenaphthene unit into polymer backbones. semanticscholar.org This can lead to materials with enhanced thermal stability, specific optical properties, and improved mechanical strength. The synthesis of condensation polymers from acenaphthene derivatives has been shown to yield high-performance materials. semanticscholar.org

In supramolecular chemistry , the planar structure of the acenaphthene core makes it an ideal candidate for constructing complex supramolecular assemblies through non-covalent interactions such as π-π stacking and hydrogen bonding. The bromomethyl groups can be converted to a variety of functional groups capable of directing the self-assembly process, leading to the formation of nanotubes, vesicles, and other ordered nanostructures.

In materials science , the incorporation of Acenaphthene, 5,6-bis(bromomethyl)- into organic frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), is a promising avenue for the development of new functional materials. These materials could find applications in gas storage and separation, sensing, and heterogeneous catalysis. The acenaphthylene (B141429) unit, which can be derived from acenaphthene, is recognized as a valuable building block for π-electron functional materials. umanitoba.ca

Scalable Synthetic Methodologies and Process Intensification

The advancement of the applications of Acenaphthene, 5,6-bis(bromomethyl)- is intrinsically linked to the development of efficient and scalable synthetic routes. While laboratory-scale syntheses are established, the transition to industrial-scale production presents challenges that require the application of process intensification principles.

A plausible laboratory synthesis involves the bromination of 5,6-dimethylacenaphthene, which itself can be synthesized from acenaphthene through Friedel-Crafts acylation followed by reduction. The bromination step often utilizes N-bromosuccinimide (NBS) under radical initiation conditions.

| Strategy | Description | Potential Benefits |

|---|---|---|

| Continuous Flow Chemistry | Performing the bromination reaction in a microreactor or continuous stirred-tank reactor (CSTR). | Improved heat and mass transfer, enhanced safety, higher yields, and easier scale-up. |

| Alternative Brominating Agents | Exploring the use of more atom-economical and safer brominating agents than NBS. | Reduced waste generation and improved process safety. |

| Photochemical Flow Reactors | Utilizing UV-LEDs to initiate the radical bromination in a continuous flow setup. | Precise control over reaction initiation, reduced reaction times, and improved energy efficiency. |

| Automated Workup and Purification | Implementing in-line extraction and crystallization for continuous product isolation. | Reduced manual labor, increased throughput, and improved product consistency. |

Future research in this domain should focus on optimizing the reaction conditions to maximize yield and minimize waste, in line with the principles of green chemistry. The development of a robust and scalable process for Acenaphthene, 5,6-bis(bromomethyl)- will be crucial for unlocking its full potential in the various applications outlined above. The investigation into efficient syntheses of related bis(dibromomethyl)arenes highlights the importance of optimizing such processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.